Potency Superiority Over Closest Chemical Analog SIRT-IN-2
SIRT-IN-1 demonstrates significantly greater inhibitory potency across all three sirtuin isoforms compared to its closest chemical analog, SIRT-IN-2 (compound 31). In the same enzymatic assay system, SIRT-IN-1 achieves IC50 values that are 3.8-fold (SIRT1), 2.5-fold (SIRT2), and 4.7-fold (SIRT3) lower than those of SIRT-IN-2, indicating a markedly more potent pan-inhibition profile [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | SIRT1: 15 nM; SIRT2: 10 nM; SIRT3: 33 nM |
| Comparator Or Baseline | SIRT-IN-2 (compound 31): SIRT1: 4 nM; SIRT2: 4 nM; SIRT3: 7 nM |
| Quantified Difference | SIRT-IN-1 is 3.8× more potent on SIRT1, 2.5× more potent on SIRT2, and 4.7× more potent on SIRT3 |
| Conditions | In vitro enzymatic assay using truncated SIRT1/2/3 catalytic domains |
Why This Matters
This potency difference directly impacts experimental design: lower concentrations of SIRT-IN-1 are required to achieve the same level of target engagement, reducing potential off-target effects and compound consumption in long-term studies.
- [1] Disch JS, Evindar G, Chiu CH, Blum CA, Dai H, Jin L, Schuman E, Lind KE, Belyanskaya SL, Deng J, Coppo F, Aquilani L, Graybill TL, Cuozzo JW, Lavu S, Mao C, Vlasuk GP, Perni RB. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. J Med Chem. 2013 May 9;56(9):3666-79. View Source
